An In-depth Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate
An In-depth Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (3-aminocyclobutyl)carbamate, with a focus on its relevance to researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, provides experimental protocols, and explores its role in contemporary pharmaceutical research.
Chemical Properties and Data
tert-Butyl (3-aminocyclobutyl)carbamate is a bifunctional molecule featuring a primary amine and a Boc-protected amine within a cyclobutyl scaffold. This structure makes it a valuable building block in medicinal chemistry, particularly as a linker in the synthesis of targeted therapeutics. The majority of commercially available and researched data pertains to the trans-isomer.
Table 1: Physicochemical Properties of tert-Butyl (trans-3-aminocyclobutyl)carbamate
| Property | Value | Reference |
| CAS Number | 871014-19-6 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Physical Form | Solid | [3] |
| Boiling Point | 102 °C at 0.5 mmHg | [4] |
| Purity | ≥96% | [1] |
| Storage | 4°C, protect from light | [1] |
Table 2: Computational Chemistry Data for tert-Butyl (trans-3-aminocyclobutyl)carbamate
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 67.84 Ų | [1] |
| LogP | 1.2052 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Solubility: While specific quantitative solubility data for tert-butyl (3-aminocyclobutyl)carbamate is not extensively published, it is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF), which is typical for Boc-protected amines.[5] Its solubility in non-polar solvents like hexanes is likely to be limited.
Spectral Data: Detailed spectral data for tert-butyl (3-aminocyclobutyl)carbamate is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from similar compounds.
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¹H NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[6] Signals for the cyclobutyl ring protons would appear as multiplets in the aliphatic region, and protons adjacent to the nitrogen atoms would be shifted downfield.
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¹³C NMR: The spectrum would feature signals for the quaternary and methyl carbons of the tert-butyl group, as well as carbons of the cyclobutyl ring. The carbonyl carbon of the carbamate would appear at approximately 155-156 ppm.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the carbamate N-H (around 3300 cm⁻¹). A strong absorption corresponding to the C=O stretch of the carbamate will be present around 1680-1700 cm⁻¹.[7]
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.
Experimental Protocols
The following protocols are representative methods for the synthesis, use, and deprotection of tert-butyl (3-aminocyclobutyl)carbamate, based on standard procedures for similar molecules.
2.1. Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate
A general method for the synthesis of Boc-protected amines involves the reaction of a diamine with di-tert-butyl dicarbonate (Boc₂O).
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Objective: To synthesize tert-butyl (3-aminocyclobutyl)carbamate from 1,3-diaminocyclobutane.
-
Materials:
-
1,3-diaminocyclobutane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 1,3-diaminocyclobutane in DCM in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of Boc₂O (1.0 equivalent) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-aminocyclobutyl)carbamate.
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2.2. Use in PROTAC Synthesis: Coupling to a Carboxylic Acid
tert-Butyl (3-aminocyclobutyl)carbamate serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The free primary amine can be coupled to a carboxylic acid-functionalized "warhead" (targeting the protein of interest) or an E3 ligase ligand.
-
Objective: To couple tert-butyl (3-aminocyclobutyl)carbamate to a carboxylic acid.
-
Materials:
-
tert-Butyl (3-aminocyclobutyl)carbamate
-
Carboxylic acid-functionalized molecule (e.g., a warhead)
-
A peptide coupling reagent, such as HATU, HBTU, or EDC with HOBt
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) and stir for a few minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl (3-aminocyclobutyl)carbamate (1.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography or preparative HPLC.
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2.3. Boc Deprotection
The Boc protecting group can be removed under acidic conditions to reveal the second primary amine for further functionalization.
-
Objective: To deprotect the Boc group from tert-butyl (3-aminocyclobutyl)carbamate or its derivatives.
-
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or the HCl solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).
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Applications in Drug Development
The primary application of tert-butyl (3-aminocyclobutyl)carbamate in drug development is as a linker for the construction of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[9]
PROTAC Mechanism of Action:
A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a crucial role in the efficacy of the PROTAC by determining the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.
The cyclobutyl scaffold of tert-butyl (3-aminocyclobutyl)carbamate provides a degree of conformational rigidity to the linker, which can be advantageous in optimizing the geometry of the ternary complex.
Visualizations
Diagram 1: General PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using tert-butyl (3-aminocyclobutyl)carbamate as a linker.
Diagram 2: PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Safety and Handling
tert-Butyl (3-aminocyclobutyl)carbamate should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl (3-aminocyclobutyl)carbamate is a valuable and versatile building block for drug discovery and development, particularly in the rapidly evolving field of targeted protein degradation. Its bifunctional nature, combined with the conformational constraint of the cyclobutyl ring, makes it an attractive linker for the synthesis of PROTACs and other complex molecular architectures. This guide provides a foundational understanding of its chemical properties and practical applications for researchers in the pharmaceutical sciences.
References
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate | 1259278-17-5 [sigmaaldrich.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
